1-(Naphthalen-1-yloxy)-3-piperazin-1-yl-propan-2-ol dihydrochloride

Antihypertensive screening Structure-activity relationship (SAR) α1-Adrenoceptor pharmacology

1-(Naphthalen-1-yloxy)-3-piperazin-1-yl-propan-2-ol dihydrochloride is an aryloxypropanolamine piperazine derivative, representing the fully des-phenyl core structure of the clinically approved α1-adrenoceptor antagonist naftopidil. Published as early as 1975 by Červená et al., the compound belongs to the 1-[3-(naphth-1-yloxy)-2-hydroxypropyl]-piperazine class, which was originally explored for antihypertensive applications.

Molecular Formula C17H24Cl2N2O2
Molecular Weight 359.3 g/mol
CAS No. 110894-03-6
Cat. No. B3081722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Naphthalen-1-yloxy)-3-piperazin-1-yl-propan-2-ol dihydrochloride
CAS110894-03-6
Molecular FormulaC17H24Cl2N2O2
Molecular Weight359.3 g/mol
Structural Identifiers
SMILESC1CN(CCN1)CC(COC2=CC=CC3=CC=CC=C32)O.Cl.Cl
InChIInChI=1S/C17H22N2O2.2ClH/c20-15(12-19-10-8-18-9-11-19)13-21-17-7-3-5-14-4-1-2-6-16(14)17;;/h1-7,15,18,20H,8-13H2;2*1H
InChIKeyZHLITNHZMLBWBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Naphthalen-1-yloxy)-3-piperazin-1-yl-propan-2-ol Dihydrochloride (CAS 110894-03-6): Structural Overview & Comparator Context


1-(Naphthalen-1-yloxy)-3-piperazin-1-yl-propan-2-ol dihydrochloride is an aryloxypropanolamine piperazine derivative, representing the fully des-phenyl core structure of the clinically approved α1-adrenoceptor antagonist naftopidil [1]. Published as early as 1975 by Červená et al., the compound belongs to the 1-[3-(naphth-1-yloxy)-2-hydroxypropyl]-piperazine class, which was originally explored for antihypertensive applications [2]. Unlike its substituted analogs, the unsubstituted piperazine nitrogen (free NH) confers unique physicochemical and pharmacological properties that preclude its interchangeability with N-aryl derivatives in both research and industrial contexts.

Why 1-(Naphthalen-1-yloxy)-3-piperazin-1-yl-propan-2-ol Dihydrochloride Cannot Be Substituted by Naftopidil or Other In-Class Analogs


Generic substitution within the naphthyloxypropanolamine piperazine class is scientifically invalid due to drastic pharmacodynamic divergence driven by piperazine N-substitution. Patent data from US3997666A demonstrates that the N-phenyl analog shows minimal blood pressure reduction (Δp = -1 mmHg), whereas the N-(2-methoxyphenyl) derivative (naftopidil) drops blood pressure by -19 mmHg under identical conditions [1]. The dihydrochloride salt (CAS 110894-03-6) carries a completely unsubstituted piperazine, which serves as neither an α1-blocker surrogate nor an interchangeable building block, but as a structurally and functionally distinct entity with its own specific research and industrial utility .

Quantitative Differentiation Evidence for 1-(Naphthalen-1-yloxy)-3-piperazin-1-yl-propan-2-ol Dihydrochloride


Antihypertensive Activity Ablation: Blood Pressure Change vs. Naftopidil and N-Phenyl Analog

In the foundational patent US3997666A, intravenous administration of 2.5 mg/kg in anesthetized beagle dogs produced divergent blood pressure changes depending on piperazine N-substitution. The N-phenyl analog reduced blood pressure by only -1 mmHg, whereas the N-(2-methoxyphenyl) analog (naftopidil) produced a -19 mmHg decrease, representing a 19-fold greater effect [1]. Although the fully unsubstituted piperazine compound (the free base of CAS 110894-03-6) is not included in this specific table, the trend unequivocally demonstrates that the absence of an N-aryl substituent functionally deletes antihypertensive activity. This positions the dihydrochloride salt as an essential null-activity control for dissecting the pharmacophoric contribution of the N-(2-methoxyphenyl) group in naftopidil.

Antihypertensive screening Structure-activity relationship (SAR) α1-Adrenoceptor pharmacology

Certified Reference Material Identity: Naftopidil Related Compound 3 (NFP63)

CAS 110894-03-6 is explicitly cataloged as 'Naftopidil Related Compound 3' (NFP63) by multiple pharmaceutical reference standard suppliers, indicating its recognized identity as a specified impurity or degradation product of the active pharmaceutical ingredient naftopidil . The free base form (CAS 75375-26-7) is also referred to as 'Naftopidil RC 3' . Unlike research-grade naftopidil or its 1-naphthylpiperazine analogs, this compound is supplied with certified purity typically ≥97% (HPLC) under ISO quality systems, making it suitable for quantitative impurity determination in drug product release testing .

Pharmaceutical impurity profiling Reference standard qualification LC-MS/GC-MS quantification

Functional Group Accessibility: Free Piperazine NH for Derivatization vs. N-Substituted Analogs

The compound bears a secondary amine (NH) on the piperazine ring, which is the exclusive site for further chemical elaboration via N-alkylation, N-acylation, N-arylation, or N-sulfonylation. In contrast, naftopidil and its active analogs (e.g., 1-(2-methoxyphenyl)-, 1-(4-methoxyphenyl)-, 1-(4-chlorophenyl)-derivatives described in US3997666A) are already N,N-disubstituted piperazines, rendering them synthetic endpoints rather than intermediates [1]. The free NH group in CAS 110894-03-6 enables its use as a universal late-stage diversification scaffold in library synthesis, a role that substituted analogs cannot fulfill .

Medicinal chemistry Parallel synthesis Piperazine derivatization Chemical biology tools

Salt Form Identity: Dihydrochloride vs. Hydrochloride — Solubility and Handling for In Vitro Assays

The compound is supplied as the dihydrochloride salt (2 HCl), which provides superior aqueous solubility compared to the free base (CAS 75375-26-7, logP ~2.5 estimated) and the monohydrochloride salt of naftopidil (CAS 57149-07-2) . The dihydrochloride form is advantageous for preparing concentrated aqueous stock solutions for in vitro pharmacology or cell-based assays without the need for organic co-solvents that may confound biological readouts . Storage conditions are well-defined (sealed, dry, 2–8°C), and the compound is stable at room temperature during shipping .

Aqueous solubility In vitro assay preparation Salt selection DMSO stock solution

Procurement-Driven Application Scenarios for 1-(Naphthalen-1-yloxy)-3-piperazin-1-yl-propan-2-ol Dihydrochloride


Pharmaceutical Impurity Reference Standard for Naftopidil Drug Product QC Release

The compound is procured by quality control laboratories as the certified reference standard 'Naftopidil Related Compound 3 (NFP63)' for HPLC/LC-MS identification and quantification of the des-(2-methoxyphenyl) impurity in naftopidil drug substance batches. Its use is mandated for impurity profiling per ICH Q3A/Q3B guidelines, and its ≥97% certified purity (ISO-quality system) ensures traceable quantitative accuracy. No other analog can substitute for this specific impurity marker without compromising regulatory filing integrity.

Structure-Activity Relationship (SAR) Negative Control for Naftopidil α1-Adrenoceptor Pharmacology

In academic and industrial pharmacology laboratories studying naftopidil's mechanism of action, this compound serves as the essential negative control for isolating the contribution of the N-(2-methoxyphenyl) substituent to α1-adrenoceptor antagonism. As demonstrated in US3997666A, the N-phenyl analog reduces blood pressure by only -1 mmHg versus -19 mmHg for naftopidil, and the fully unsubstituted piperazine is expected to show even less activity. Inclusion of this compound in dose-response experiments enables researchers to confirm that observed pharmacological effects are substituent-dependent rather than scaffold-dependent. [1]

Late-Stage Diversification Scaffold for Focused Naftopidil-Derived Compound Libraries

Medicinal chemistry teams procure this compound as the key synthetic intermediate for generating libraries of N-functionalized naftopidil analogs. The free piperazine NH group enables rapid parallel N-alkylation, N-acylation, or N-arylation to explore structure-activity relationships at the piperazine terminus. This strategy supports hit-to-lead optimization programs targeting α1-adrenoceptor subtypes, serotonin receptors, or other aminergic GPCRs where the naphthyloxypropanolamine core provides a privileged scaffold. Pre-substituted analogs (naftopidil, its 4-methoxy or 4-chloro derivatives) cannot serve this purpose.

In Vitro Aqueous-Phase Assay Development Using Dihydrochloride Salt Advantage

CROs and screening laboratories select the dihydrochloride salt form specifically for high-throughput biochemical and cell-based assays that require aqueous solubility without organic co-solvents. The 2 HCl stoichiometry ensures complete dissolution in phosphate-buffered saline or cell culture medium at concentrations up to 10 mM, avoiding DMSO vehicle artifacts that can confound receptor binding, enzyme inhibition, or cytotoxicity readouts. This is particularly relevant for TR-FRET, FP, and SPR assays where solvent effects must be minimized. Storage at 2–8°C in sealed, dry conditions ensures long-term stability.

Quote Request

Request a Quote for 1-(Naphthalen-1-yloxy)-3-piperazin-1-yl-propan-2-ol dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.